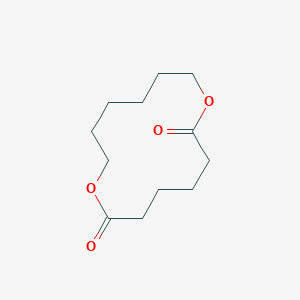

1,8-Dioxacyclotetradecane-2,7-dione

Descripción general

Descripción

1,8-Dioxacyclotetradecane-2,7-dione is an antioxidant and a polymerization inhibitor . It is used in the manufacture of polyvinyl chloride (PVC) plastics, which are resistant to degradation by heat or light .

Molecular Structure Analysis

The molecular formula of 1,8-Dioxacyclotetradecane-2,7-dione is C12H20O4 . The average mass is 226.315 Da and the monoisotopic mass is 226.168121 Da .Chemical Reactions Analysis

1,8-Dioxacyclotetradecane-2,7-dione is known to be an antioxidant and a polymerization inhibitor . It can be used in the synthetic preparation of lipase-catalyzed ring-opening polymerization of molecularly pure cyclic oligomers .Physical And Chemical Properties Analysis

1,8-Dioxacyclotetradecane-2,7-dione has a density of 1.0±0.1 g/cm3, a boiling point of 497.8±38.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 76.6±3.0 kJ/mol and its flash point is 204.1±26.9 °C . It has 4 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Aplicaciones Científicas De Investigación

C12H20O4\text{C}_{12}\text{H}_{20}\text{O}_4C12H20O4

and a molecular weight of 228.28 g/mol . Below, I’ve outlined six distinct fields where this compound finds relevance:Green Chemistry

1,8-Dioxacyclotetradecane-2,7-dione contributes to green chemistry initiatives. Its use as a polymerization inhibitor in PVC production aligns with sustainability goals by enhancing the longevity of plastic materials. Researchers continue to explore its role in minimizing environmental impact across various chemical processes.

Safety and Hazards

When handling 1,8-Dioxacyclotetradecane-2,7-dione, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Mecanismo De Acción

Mode of Action

It is known to function as an antioxidant and a polymerization inhibitor .

Result of Action

1,8-Dioxacyclotetradecane-2,7-dione is used in the manufacture of polyvinyl chloride (PVC) plastics, which are resistant to degradation by heat or light . This suggests that the compound’s action results in enhanced stability and longevity of these materials.

Action Environment

The action of 1,8-Dioxacyclotetradecane-2,7-dione is influenced by environmental factors such as heat and light, as it is used in environments where resistance to these factors is necessary . .

Propiedades

IUPAC Name |

1,8-dioxacyclotetradecane-2,7-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c13-11-7-3-4-8-12(14)16-10-6-2-1-5-9-15-11/h1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQBCZCPNUHWLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCOC(=O)CCCCC(=O)OCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616398 | |

| Record name | 1,8-Dioxacyclotetradecane-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Dioxacyclotetradecane-2,7-dione | |

CAS RN |

13926-69-7 | |

| Record name | 1,8-Dioxacyclotetradecane-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B3032221.png)

![2,3-Dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B3032236.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone](/img/structure/B3032237.png)